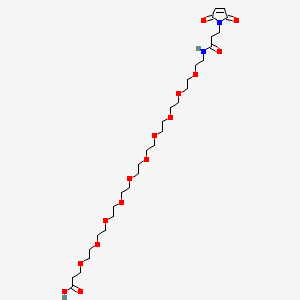
MCL0527-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MCL0527-3 is an inhibitor of p53-MDM2 interaction.
Aplicaciones Científicas De Investigación
Protein Family Detection
MCL0527-3 may be relevant to the detection of protein families, a key objective in structural and functional genomics. Such classification contributes to understanding functional diversity, predicting functions based on domain architecture, and providing evolutionary insights. A notable method, TRIBE-MCL, utilizes the Markov cluster algorithm for protein family assignment, which could be relevant to the research applications of MCL0527-3 (Enright, van Dongen, & Ouzounis, 2002).
Advanced Endodontic Research
Microcomputed tomography (MCT), a potential area of application for MCL0527-3, is valuable in endodontic research. It presents accurate external and internal morphologies of teeth, assesses area and volume changes post-treatment, and evaluates canal transportation after instrumentation (Nielsen, Alyassin, Peters, Carnes, & Lancaster, 1995).
Molecular Communication
MCL0527-3 could be applied in molecular communication (MC), where molecules are used as information carriers in various fields like biotechnology, medicine, and industrial settings. Accurate channel models for MC systems, incorporating the release mechanism, the environment, and the reception mechanism, are crucial (Jamali et al., 2018).
Inhibitors of p53–MDM2 Interaction
Research involving MCL0527-3 includes the identification of novel inhibitors for p53–MDM2 interaction. Pharmacophore-based virtual screening and molecular docking strategies have been employed to identify compounds like MCL0527 as novel leads in inhibiting p53–MDM2 binding, which could have implications in tumor cell line treatment (Wang et al., 2013).
Medical Applications of Magnetic Particles
Magnetic particles, potentially linked to MCL0527-3, offer unique applications in medicine like separation, immunoassay, MRI, drug delivery, and hyperthermia. Magnetite cationic liposomes (MCLs) can be used for DNA introduction into cells and as heat mediators in cancer therapy (Shinkai, 2002).
Multi-Component Reactions in Drug Discovery
MCL0527-3 might relate to multi-component reactions (MCRs) in drug discovery. MCRs enable the creation of small organic molecules, synthesis of complex natural products, and large-scale production of drug candidates, offering a potent tool for creating novel chemical diversity (Weber, 2002).
NF-κB–Targeted Treatment for Mantle Cell Lymphoma
The role of MCL0527-3 could extend to the treatment of mantle cell lymphoma (MCL), particularly in targeting the NF-κB pathway. Pharmacological profiling has identified specific inhibitors sensitive to certain MCL cell lines, suggesting targeted treatment strategies (Rahal et al., 2013).
Scientific Reasoning and Causal Inference
While not directly linked to MCL0527-3, the intersection of scientific reasoning and causal inference is an important aspect of research methodologies that could be applicable in studies involving MCL0527-3 (Kuhn & Dean, Jr., 2004).
TOPAS-nBio for Cellular and Sub-cellular Radiobiology
The TOPAS-nBio extension to the TOPAS Monte Carlo system, which may include applications of MCL0527-3, advances understanding of radiobiological effects at the cellular and sub-cellular levels. It integrates chemical reactions and models of DNA repair kinetics (Schuemann et al., 2018).
miR-29 as a Marker in Mantle Cell Lymphoma
MCL0527-3 might be relevant in the context of microRNA profiling in mantle cell lymphoma (MCL), where miR-29 serves as a prognostic marker and pathogenetic factor by targeting CDK6 (Zhao et al., 2010).
Propiedades
Nombre del producto |
MCL0527-3 |
|---|---|
Fórmula molecular |
C23H22Cl2N2OS |
Peso molecular |
445.4 |
Nombre IUPAC |
2-Amino-4,5-bis(4-chlorophenyl)-N-cyclohexylthiophene-3-carboxamide |
InChI |
InChI=1S/C23H22Cl2N2OS/c24-16-10-6-14(7-11-16)19-20(23(28)27-18-4-2-1-3-5-18)22(26)29-21(19)15-8-12-17(25)13-9-15/h6-13,18H,1-5,26H2,(H,27,28) |
Clave InChI |
RLUGRMMSGGKTPV-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(N)SC(C2=CC=C(Cl)C=C2)=C1C3=CC=C(Cl)C=C3)NC4CCCCC4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MCL05273; MCL0527 3; MCL-0527-3; MCL0527-3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone](/img/structure/B1193081.png)
